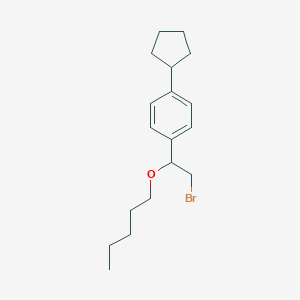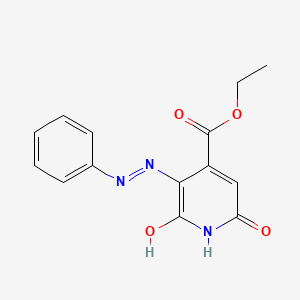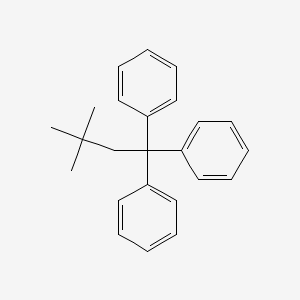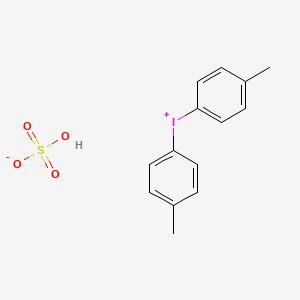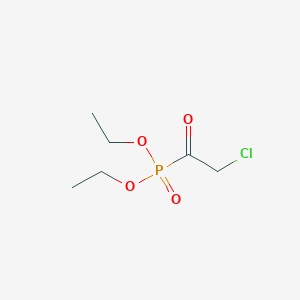![molecular formula C15H10BrN3O B14704114 1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 22919-31-9](/img/structure/B14704114.png)
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to a bromopyridine moiety through a hydrazinylidene bridge, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyridine and naphthalen-2-one.
Hydrazine Formation: 5-bromopyridine is reacted with hydrazine hydrate to form 5-bromopyridin-2-ylhydrazine.
Condensation Reaction: The resulting hydrazine derivative is then condensed with naphthalen-2-one under acidic conditions to form the target compound.
Análisis De Reacciones Químicas
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug discovery.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The hydrazinylidene bridge and bromopyridine moiety are key functional groups that enable the compound to bind to and modulate the activity of various enzymes and receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one can be compared with other similar compounds, such as:
5-Bromopyridin-2-ylhydrazine: This compound shares the bromopyridine moiety but lacks the naphthalene core, making it less complex.
Naphthalen-2-one derivatives: These compounds have the naphthalene core but differ in the substituents attached to it.
Hydrazinylidene derivatives: Compounds with similar hydrazinylidene bridges but different aromatic rings.
The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
22919-31-9 |
|---|---|
Fórmula molecular |
C15H10BrN3O |
Peso molecular |
328.16 g/mol |
Nombre IUPAC |
1-[(5-bromopyridin-2-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C15H10BrN3O/c16-11-6-8-14(17-9-11)18-19-15-12-4-2-1-3-10(12)5-7-13(15)20/h1-9,20H |
Clave InChI |
IDANDDUNKHRQOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


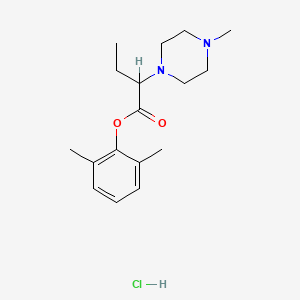
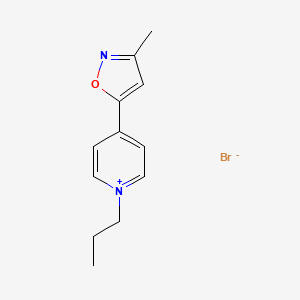
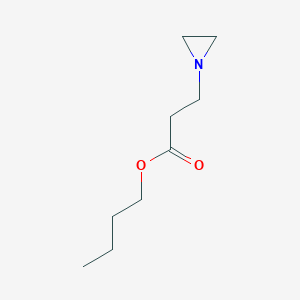
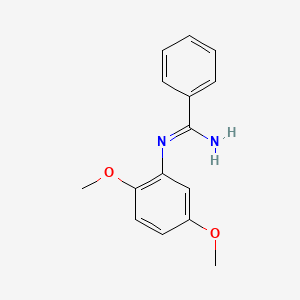
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)




